1-(3-carboxyphenyl methyl) piperazine-2HCl
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Overview
Description
1-(3-Carboxyphenyl methyl) piperazine-2HCl is a chemical compound that has garnered attention in various fields of research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a carboxyphenyl group attached to a piperazine ring, which is further stabilized by hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-carboxyphenyl methyl) piperazine-2HCl typically involves the reaction of 3-carboxybenzyl chloride with piperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxyphenyl methyl) piperazine-2HCl undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted piperazine derivatives .
Scientific Research Applications
1-(3-Carboxyphenyl methyl) piperazine-2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-carboxyphenyl methyl) piperazine-2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyphenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its penetration into biological membranes. This compound can modulate various biochemical pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Carboxyphenyl methyl)-2-methyl piperazine
- 1-(3-Carboxyphenyl methyl)-4-methyl piperazine
- 1-(3-Carboxyphenyl methyl)-piperazine-1-oxide
Uniqueness
1-(3-Carboxyphenyl methyl) piperazine-2HCl stands out due to its unique combination of a carboxyphenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination enhances its solubility, stability, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHZZOBIGOPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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